molecular formula C19H25F3N2OS B2398227 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2034308-51-3

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2398227
CAS No.: 2034308-51-3
M. Wt: 386.48
InChI Key: BMGANKHKNDEEQC-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H25F3N2OS and its molecular weight is 386.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as BTRX-335140, is the κ-opioid receptor (KOR) . KOR is a potential therapeutic target for the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .

Mode of Action

BTRX-335140 acts as a selective antagonist at the KOR . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses. In this case, BTRX-335140 prevents the action of endogenous or exogenous agonist ligands at KOR, thereby inhibiting the receptor’s function .

Biochemical Pathways

The κ-opioid receptor is involved in various biochemical pathways. When antagonized by BTRX-335140, it can lead to changes in these pathways, potentially alleviating symptoms of various neurological and psychiatric disorders .

Pharmacokinetics

BTRX-335140 has been reported to have good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics . This suggests that the compound has a favorable bioavailability profile, which is crucial for its effectiveness as a drug .

Result of Action

The antagonism of KOR by BTRX-335140 can lead to various molecular and cellular effects. For instance, it has been shown to be effective in rat pharmacology experiments, demonstrating a prolonged duration of action . In mouse models, oral administration of BTRX-335140 showed potent efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia .

Properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2OS/c20-19(21,22)16-3-1-2-15(12-16)18(25)23-13-14-4-8-24(9-5-14)17-6-10-26-11-7-17/h1-3,12,14,17H,4-11,13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGANKHKNDEEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.